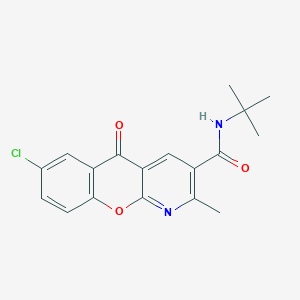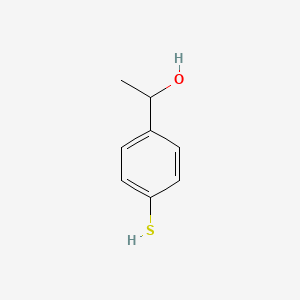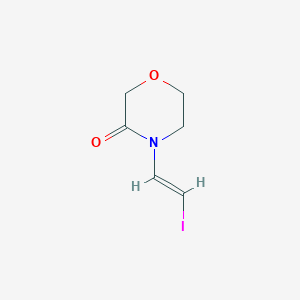
N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide” is a complex organic molecule. It contains a chromeno[2,3-b]pyridine core, which is a bicyclic system with a pyridine (a six-membered ring with one nitrogen atom) fused to a chromene (a benzene ring fused to a dihydrofuran ring). The molecule also has various substituents, including a tert-butyl group, a chlorine atom, a methyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-b]pyridine core likely contributes significantly to the compound’s three-dimensional shape and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Enhancing Reductive Cleavage of Aromatic Carboxamides
This study demonstrates the facilitated reduction and regiospecific cleavage of aromatic carboxamides, leading to the formation of Boc-protected amines. This process showcases the compound's utility in synthesizing and manipulating aromatic and heteroaromatic compounds, providing nearly quantitative yields under mild reductive conditions (Ragnarsson et al., 2001).
Synthesis and Properties of Ortho-Linked Polyamides
Research on the synthesis of polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol illustrates the compound's significance in creating new materials. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and thermal stability, suitable for producing transparent, flexible, and tough films (Hsiao et al., 2000).
Application in Chromone Derivative Synthesis
The compound's role in the synthesis of chromone derivatives through the Baylis-Hillman methodology highlights its potential in organic synthesis. This approach offers a direct and efficient route to chromone-3-carboxylate esters, expanding the toolkit for constructing chromone derivatives (Faridoon et al., 2016).
Advanced Material Applications
Studies on aromatic polyamides based on bis(ether-carboxylic acid) demonstrate the compound's utility in developing advanced materials. These polyamides, synthesized through direct polycondensation, show excellent solubility, high thermal stability, and the ability to form transparent and tough films, indicating their potential for various applications (Yang et al., 1999).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
For example, they can inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Indole derivatives, which share a similar structure, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-9-11(16(23)21-18(2,3)4)8-13-15(22)12-7-10(19)5-6-14(12)24-17(13)20-9/h5-8H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMSBBQDANMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)
![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)




![3-Methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol](/img/structure/B2917821.png)